![molecular formula C19H24N2O B5824041 1-(2-ethoxybenzyl)-4-phenylpiperazine](/img/structure/B5824041.png)
1-(2-ethoxybenzyl)-4-phenylpiperazine
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Overview
Description
1-(2-ethoxybenzyl)-4-phenylpiperazine, commonly known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. EPP has been the subject of scientific research due to its potential application in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of EPP involves its binding to the serotonin receptors in the brain. EPP has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of the serotonergic system in the brain, which is involved in the regulation of mood, anxiety, and other behaviors.
Biochemical and Physiological Effects:
EPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. EPP has also been found to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of EPP is its high affinity for the serotonin receptors, which makes it a useful tool for studying the serotonergic system in the brain. However, one limitation of EPP is its relatively low selectivity for the 5-HT1A and 5-HT2A receptors, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on EPP. One area of interest is the development of more selective agonists for the serotonin receptors, which may have greater therapeutic potential. Another area of interest is the use of EPP as a radioligand for imaging serotonin receptors in the brain. Finally, further research is needed to better understand the biochemical and physiological effects of EPP and its potential therapeutic applications.
Synthesis Methods
The synthesis of EPP involves the reaction of 1-(2-ethoxyphenyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified by recrystallization or chromatography.
Scientific Research Applications
EPP has been studied for its potential application as a serotonin receptor agonist. It has been found to bind to the 5-HT1A and 5-HT2A receptors with high affinity. EPP has also been investigated for its potential use as a radioligand for imaging serotonin receptors in the brain. In addition, EPP has been studied for its potential as a therapeutic agent for the treatment of anxiety, depression, and other psychiatric disorders.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-11-7-6-8-17(19)16-20-12-14-21(15-13-20)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGVHFWKWUFZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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